molecular formula C9H8ClF3N2 B3114279 3-(trifluoromethyl)-1H-indol-6-amine hydrochloride CAS No. 2007921-17-5

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride

Cat. No.: B3114279
CAS No.: 2007921-17-5
M. Wt: 236.62
InChI Key: WYUYNEXRVDJIDX-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride (CAS: 2007921-17-5) is a fluorinated indole derivative with the molecular formula C₉H₈ClF₃N₂ and a molecular weight of 236.62 g/mol. This compound features a trifluoromethyl (-CF₃) group at the 3-position and an amine (-NH₂) group at the 6-position of the indole scaffold, with the hydrochloride salt enhancing its solubility in aqueous media . It is classified as a protein degrader building block, highlighting its utility in medicinal chemistry for designing proteolysis-targeting chimeras (PROTACs) and related therapeutics. The compound is typically stored at room temperature and is available at a purity of ≥97% .

Properties

IUPAC Name

3-(trifluoromethyl)-1H-indol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-4-14-8-3-5(13)1-2-6(7)8;/h1-4,14H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYNEXRVDJIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-indol-6-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized for cost-effectiveness and yield. Additionally, the reaction conditions can be scaled up to accommodate industrial production requirements .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Scientific Research Applications

Chemistry

3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound is under investigation for its biological activities. Studies have indicated potential antimicrobial and anticancer properties, making it a candidate for further exploration in drug development.

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its enhanced metabolic stability due to the trifluoromethyl group allows for improved bioavailability and efficacy in drug formulations.

Industry

The compound finds applications in developing agrochemicals and advanced materials. Its unique chemical characteristics can lead to the creation of products with enhanced performance and stability.

Case Studies

  • Anticancer Activity : Research has demonstrated that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications at the C-3 position of indoles can enhance their cytotoxic effects against various cancer cell lines.
  • Antimicrobial Studies : Several derivatives of indole have been evaluated for their antibacterial activity. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.
  • Drug Development : A recent study highlighted the role of trifluoromethylated indoles in developing new CB1 positive allosteric modulators, showcasing their potential in creating therapeutics for neurological disorders.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-indol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to increased potency and selectivity in its biological activity .

Comparison with Similar Compounds

Table 1: Key Indole Derivatives and Their Properties

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents Key Features References
3-(Trifluoromethyl)-1H-indol-6-amine HCl 2007921-17-5 C₉H₈ClF₃N₂ 236.62 -CF₃ (3-position), -NH₂ (6-position) High lipophilicity; protein degrader utility
6-Methoxytryptamine HCl 3610-36-4 C₁₁H₁₅ClN₂O 236.70 -OCH₃ (6-position), ethylamine chain Serotonergic activity; lower metabolic stability
2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine HCl 2044713-90-6 C₁₀H₁₁ClF₂N₂ 232.66 -F (5,6-positions), ethylamine chain Enhanced receptor binding affinity
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine HCl 1803598-21-1 C₁₁H₁₄ClFN₂ 228.70 -F (5-position), propane chain Improved solubility; CNS activity
6-(Trifluoromethyl)-1H-indazol-5-amine 1000373-75-0 C₈H₆F₃N₃ 201.15 -CF₃ (6-position), indazole scaffold Increased metabolic stability vs. indoles

Key Observations:

Lipophilicity and Metabolic Stability :

  • The -CF₃ group in the target compound enhances lipophilicity compared to methoxy (-OCH₃) or fluorine substituents, improving membrane permeability and resistance to oxidative metabolism .
  • Indazole derivatives (e.g., 6-(trifluoromethyl)-1H-indazol-5-amine) exhibit higher metabolic stability than indoles due to reduced susceptibility to CYP450 enzymes .

Solubility and Salt Forms :

  • Hydrochloride salts (e.g., 3-(trifluoromethyl)-1H-indol-6-amine HCl) significantly improve aqueous solubility compared to free bases, facilitating biological testing .
  • Propane- or ethylamine-linked derivatives (e.g., 3-(5-fluoro-1H-indol-3-yl)propan-1-amine HCl) show moderate solubility but require structural optimization for drug-likeness .

Biological Activity :

  • 6-Methoxytryptamine HCl demonstrates serotonergic activity but suffers from rapid hepatic clearance due to the methoxy group .
  • 2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine HCl shows enhanced binding to 5-HT receptors, attributed to fluorine’s electronegativity and small atomic radius .

Key Findings:

  • Synthetic Complexity : Imidazole-fused indoles (e.g., compound 74) require multi-step cyclization and purification via column chromatography, whereas the target compound is synthesized via straightforward condensation and salt formation .
  • Analytical Consistency : All compounds are validated using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), ensuring structural fidelity .

Biological Activity

3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride, also known as 6-amino-3-(trifluoromethyl)-1H-indole hydrochloride, is a synthetic compound characterized by its unique trifluoromethyl group attached to an indole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug metabolism and anticancer properties.

  • Molecular Formula : C₉H₈ClF₃N₂
  • Molecular Weight : 236.63 g/mol
  • Appearance : White to light yellow crystalline powder
  • Solubility : Soluble in water, methanol, and dimethyl sulfoxide (DMSO)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can modulate drug metabolism, potentially enhancing the therapeutic efficacy of co-administered drugs.
  • Anticancer Properties : Similar indole derivatives have shown promise in cancer research. The structural modifications introduced by the trifluoromethyl group may enhance the compound's ability to induce cell death in cancer cells .

Biological Activity Summary

Biological ActivityMechanismReference
CYP1A2 InhibitionInhibits drug metabolism
Anticancer ActivityInduces cell death in cancer lines

Inhibition of CYP1A2

Research indicates that this compound effectively inhibits CYP1A2, which is crucial for the metabolism of various therapeutic agents. This property suggests that the compound could be utilized to enhance the effectiveness of certain drugs by preventing their rapid metabolism.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to indole structures. For instance, a study found that derivatives with a trifluoromethyl group exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.6 to 24 µM depending on structural modifications . The introduction of the trifluoromethyl group was associated with enhanced cytotoxic effects compared to non-fluorinated analogs.

Discussion

The biological activity of this compound is promising, particularly regarding its role as a CYP1A2 inhibitor and its potential anticancer effects. The trifluoromethyl group not only enhances solubility but also alters electronic properties that may influence interactions with biological targets.

Further research is warranted to explore the full range of biological activities and mechanisms associated with this compound. Pharmacokinetic studies are essential to understand its impact on drug interactions and therapeutic outcomes fully.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with the trifluoromethyl group appearing as a singlet near 120 ppm in 19^19F NMR .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 235.06) .
  • Elemental Analysis : Confirms C, H, N, and Cl content (±0.4% tolerance) .

Q. Advanced

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though crystal growth may require vapor diffusion with DMSO/water mixtures .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability of the hydrochloride salt under nitrogen atmospheres .

How does the trifluoromethyl group influence the compound’s electronic properties?

Basic
The electron-withdrawing trifluoromethyl group increases the indole’s acidity (pKa ~2–3 for the NH proton) and stabilizes intermediates in electrophilic substitution reactions. This is confirmed via comparative UV-Vis spectroscopy with non-fluorinated analogs .

Advanced
Computational studies (DFT/B3LYP) reveal that the CF3_3 group reduces HOMO-LUMO gaps by 0.8–1.2 eV, enhancing charge-transfer interactions in supramolecular systems. This is critical for designing fluorescence probes or kinase inhibitors .

What are the stability considerations for long-term storage?

Basic
Store under inert gas (argon) at –20°C in amber vials to prevent moisture absorption and photodegradation. Aqueous solutions should be buffered at pH 4–6 to avoid hydrolysis of the amine hydrochloride .

Advanced
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS can identify degradation products, such as dehydrohalogenated indole derivatives. Lyophilization improves stability for biological assays .

How can computational modeling aid in studying this compound’s interactions?

Advanced
Molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors or kinases. The trifluoromethyl group’s hydrophobic interactions are quantified using free-energy perturbation (FEP) simulations . MD simulations (>100 ns) assess conformational stability in lipid bilayers .

What safety protocols are essential during handling?

Basic
Use PPE (gloves, goggles) and work in a fume hood. While GHS data for this compound is limited (), treat as a potential irritant. Neutralize spills with sodium bicarbonate .

Advanced
Inhalation risks are mitigated via HEPA-filtered ventilation. LC-MS monitoring of airborne particulates is advised in large-scale synthesis .

How can low yields in synthesis be troubleshooted?

Q. Advanced

  • Byproduct Analysis : Use LC-MS to detect intermediates like uncyclized amines or over-alkylated products.
  • Catalyst Screening : Switch from Et3_3N to DBU for deprotonation in SNAr reactions, improving yields by 15–20% .

How does this compound compare to halogenated indole analogs?

Advanced
Comparative studies show the CF3_3 group enhances metabolic stability over chloro or bromo analogs (t1/2_{1/2} > 6 hrs in liver microsomes). However, it reduces solubility by ~30% in PBS, necessitating formulation with cyclodextrins .

What advanced spectroscopic methods resolve structural ambiguities?

Q. Advanced

  • Solid-State NMR : Distinguishes polymorphs via 15^15N CP/MAS spectra.
  • Time-Resolved Fluorescence : Probes excited-state dynamics influenced by the CF3_3 group’s inductive effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(trifluoromethyl)-1H-indol-6-amine hydrochloride
Reactant of Route 2
3-(trifluoromethyl)-1H-indol-6-amine hydrochloride

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